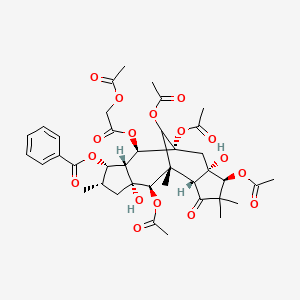
Hexadecyl heptadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecyl heptadecanoate is a wax ester resulting from the formal condensation of the carboxy group of heptadecanoic acid with the hydroxy group of palmityl alcohol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Hexadecyl heptadecanoate is synthesized through the esterification reaction between heptadecanoic acid and palmityl alcohol . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of palmityl heptadecanoate involves large-scale esterification processes. The reactants, heptadecanoic acid and palmityl alcohol, are mixed in a reactor with an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation setup. The product is then purified through distillation or recrystallization to obtain high-purity palmityl heptadecanoate.
化学反应分析
Types of Reactions
Hexadecyl heptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, palmityl heptadecanoate can be hydrolyzed to produce heptadecanoic acid and palmityl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic hydrolysis involves using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Heptadecanoic acid and palmityl alcohol.
Reduction: Palmityl alcohol and heptadecanol.
Hydrolysis: Heptadecanoic acid and palmityl alcohol.
科学研究应用
Hexadecyl heptadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties and stability.
作用机制
Hexadecyl heptadecanoate exerts its effects primarily through its interactions with lipid bilayers and proteins. The ester can integrate into lipid membranes, affecting their fluidity and stability. Additionally, it can undergo enzymatic hydrolysis to release heptadecanoic acid and palmityl alcohol, which can participate in various metabolic pathways .
相似化合物的比较
Hexadecyl heptadecanoate can be compared with other wax esters, such as:
Palmityl oleate: Similar in structure but contains an unsaturated fatty acid, oleic acid.
Palmityl palmitate: Contains palmitic acid instead of heptadecanoic acid.
Palmityl stearate: Contains stearic acid, a longer-chain fatty acid.
Uniqueness
This compound is unique due to its specific combination of heptadecanoic acid and palmityl alcohol, which imparts distinct physical and chemical properties. Its stability and hydrophobic nature make it suitable for various industrial applications, while its biocompatibility allows for potential use in medical and biological research .
属性
CAS 编号 |
36617-49-9 |
|---|---|
分子式 |
C33H66O2 |
分子量 |
494.9 g/mol |
IUPAC 名称 |
hexadecyl heptadecanoate |
InChI |
InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI 键 |
VFUQUVNXRJJNEQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1258154.png)



![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-sulfooxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1258162.png)


![N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1258166.png)
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylate](/img/structure/B1258168.png)

![(2R,6Z)-2-benzyl-1-(cyclopropanecarbonyl)-4-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-5,8-dihydro-2H-1,4-diazocin-3-one](/img/structure/B1258171.png)

